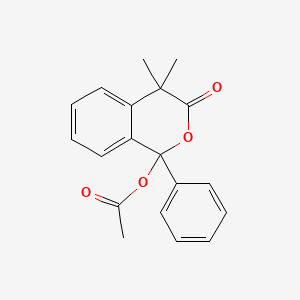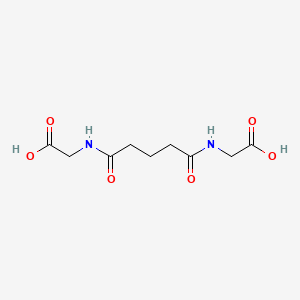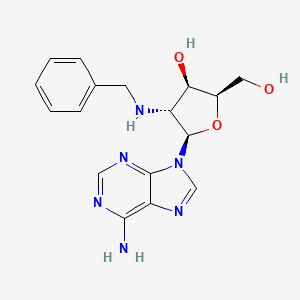
1-Ethoxyundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxyundecane is an organic compound with the molecular formula C₁₃H₂₈O. It is a member of the ether family, characterized by an ethoxy group attached to an undecane chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxyundecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows:
Step 1: Formation of the alkoxide ion by reacting sodium or potassium with ethanol.
Step 2: The alkoxide ion then reacts with 1-bromoundecane under reflux conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxyundecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of undecanal or undecanoic acid.
Reduction: Formation of 1-undecanol.
Substitution: Formation of various substituted undecanes depending on the nucleophile used.
Scientific Research Applications
1-Ethoxyundecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and as a model compound for studying ether lipids.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Ethoxyundecane is primarily based on its ability to interact with lipid membranes and other hydrophobic environments. Its ethoxy group allows it to form hydrogen bonds, while the long undecane chain provides hydrophobic interactions. These properties make it effective in disrupting lipid bilayers and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
1-Ethoxydecane: Similar structure but with a shorter carbon chain.
1-Methoxyundecane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Butoxyundecane: Similar structure but with a butoxy group.
Uniqueness: 1-Ethoxyundecane is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly useful in applications requiring both solubility in organic solvents and interaction with lipid membranes. Its longer carbon chain compared to similar compounds like 1-Ethoxydecane provides enhanced hydrophobic interactions, making it more effective in certain applications.
Properties
CAS No. |
78371-01-4 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
1-ethoxyundecane |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h3-13H2,1-2H3 |
InChI Key |
AUEXYQKWVYHBHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)









